6''-O-Xylosylglycitin: A Technical Overview of its Core Properties
6''-O-Xylosylglycitin: A Technical Overview of its Core Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6''-O-Xylosylglycitin is a naturally occurring isoflavonoid found in the flower of Pueraria thunbergiana Benth[1][2]. As a glycoside of glycitin, its biological activity and physicochemical properties are of interest to researchers in natural product chemistry, pharmacology, and drug discovery. This technical guide provides a comprehensive overview of the basic properties of 6''-O-Xylosylglycitin, including its chemical characteristics, biological activity, and relevant experimental methodologies.
Chemical Properties
6''-O-Xylosylglycitin is classified as a flavonoid, specifically an isoflavone glycoside.[1] Its core structure consists of the isoflavone glycitin linked to a xylose sugar molecule.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₀O₁₄ | [3] |
| Molecular Weight | 578.52 g/mol | [1] |
| IUPAC Name | 3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | [3] |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O | [3] |
| CAS Number | 231288-18-9 | [1] |
| Natural Source | Flower of Pueraria thunbergiana Benth. | [1][2] |
Biological Activity
Current research indicates that 6''-O-Xylosylglycitin, as a glycoside, is biologically inactive in terms of cytotoxicity.[4][5][6] Studies comparing the cytotoxic effects of various isoflavonoids have shown that the aglycone forms, such as tectorigenin and genistein, exhibit cytotoxicity against human cancer cell lines, while their glycoside counterparts, including 6''-O-Xylosylglycitin, are inactive.[4][5][6] This suggests that the sugar moiety may hinder the molecule's ability to interact with cellular targets responsible for cytotoxic effects. The biological activity of isoflavones is often dependent on the hydrolysis of the glycosidic bond by intestinal microflora to release the active aglycone.[7][8]
The aglycone of the related isoflavone tectoridin, tectorigenin, has been shown to modulate several signaling pathways, including the NF-κB and ERK/JNK pathways, which are involved in inflammation. While direct evidence for 6''-O-Xylosylglycitin is lacking, the activity of its potential metabolites provides a basis for further investigation.
Experimental Protocols
Isolation and Purification of 6''-O-Xylosylglycitin from Pueraria thunbergiana Flowers
The following is a representative protocol for the isolation and purification of isoflavonoid glycosides from Pueraria flowers, based on common phytochemical extraction techniques.
1. Extraction:
- Dried and powdered flowers of Pueraria thunbergiana are extracted with a polar solvent, typically methanol or ethanol, at room temperature.
- The extraction is repeated multiple times to ensure exhaustive recovery of the compounds.
- The combined extracts are then concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
- Isoflavonoid glycosides, being polar, are expected to concentrate in the ethyl acetate and n-butanol fractions.
3. Chromatographic Purification:
- The n-butanol fraction is subjected to column chromatography on a silica gel or Sephadex LH-20 column.
- Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol or ethyl acetate and methanol, to separate the components based on their polarity.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing the desired compound are pooled and further purified by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.
4. Structure Elucidation:
- The structure of the purified 6''-O-Xylosylglycitin is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).
Cytotoxicity Assessment using MTT Assay on HL-60 Cells
The following is a standard protocol for assessing the cytotoxicity of a compound on the human promyelocytic leukemia cell line (HL-60) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture:
- HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
2. Cell Seeding:
- Cells are seeded into a 96-well plate at a density of approximately 1 x 10⁵ cells/mL.
3. Compound Treatment:
- A stock solution of 6''-O-Xylosylglycitin is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the culture medium.
- The cells are treated with various concentrations of the compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (solvent) alone.
4. MTT Assay:
- After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
- The plate is incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
- 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
- The plate is incubated overnight at 37°C.
5. Data Analysis:
- The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
- Cell viability is calculated as a percentage of the control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizations
References
- 1. A new isoflavone glycoside from flowers of Pueraria Montana var. lobata (Willd.) Sanjappa & Pradeep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Soy isoflavone aglycones are absorbed faster and in higher amounts than their glucosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
